molecular formula C11H9ClN4OS B287511 6-[(4-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287511
M. Wt: 280.73 g/mol
InChI Key: LRKJMZPTOCZLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-[(4-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole varies depending on its application. In antimicrobial activity, it has been shown to inhibit the growth of bacteria by disrupting their cell wall synthesis. In antitumor activity, it has been shown to induce apoptosis in cancer cells. In herbicidal activity, it has been shown to inhibit photosynthesis in plants. In insecticidal activity, it has been shown to disrupt the nervous system of insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(4-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also vary depending on its application. In antimicrobial activity, it has been shown to have low toxicity towards mammalian cells. In antitumor activity, it has been shown to have cytotoxic effects on cancer cells. In herbicidal and insecticidal activity, it has been shown to have low toxicity towards mammals.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[(4-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its versatility in different fields of research. Another advantage is its low toxicity towards mammals. One limitation is the lack of information on its long-term effects on the environment and human health.

Future Directions

For research on 6-[(4-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include further investigation of its potential as an antimicrobial, antitumor, and anti-inflammatory agent. In agriculture, further research could be done on its potential as a herbicide and insecticide. In material science, further research could be done on its potential as a corrosion inhibitor. Additionally, more studies could be done on its long-term effects on the environment and human health.

Synthesis Methods

The synthesis of 6-[(4-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzyl chloride with 3-methyl-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound.

Scientific Research Applications

6-[(4-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial agent, antitumor agent, and anti-inflammatory agent. In agriculture, it has been studied for its potential as a herbicide and insecticide. In material science, it has been investigated for its potential as a corrosion inhibitor.

properties

Product Name

6-[(4-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C11H9ClN4OS

Molecular Weight

280.73 g/mol

IUPAC Name

6-[(4-chlorophenoxy)methyl]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H9ClN4OS/c1-7-13-14-11-16(7)15-10(18-11)6-17-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3

InChI Key

LRKJMZPTOCZLNM-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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